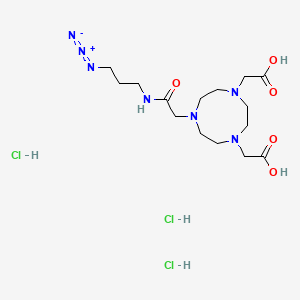

NO2A-Azide (trihydrochloride)

描述

Context within Bifunctional Chelator Chemistry and Macrocyclic Ligands

NO2A-Azide (trihydrochloride) is classified as a bifunctional chelator and a macrocyclic ligand. medchemexpress.eumedchemexpress.eumedchemexpress.comtargetmol.comtargetmol.com Let's break down these terms to understand the compound's fundamental role:

Macrocyclic Ligands: These are large, ring-shaped molecules containing at least nine atoms and three or more donor sites that can bind to a central metal ion. wikipedia.org The cyclic structure of these ligands often leads to the formation of highly stable metal complexes, a phenomenon known as the macrocyclic effect. wikipedia.org This stability is crucial in applications where the metal ion must be held securely, such as in medical imaging or therapy. wikipedia.orgresearchgate.net Prominent examples of macrocyclic ligands include porphyrins (found in heme) and crown ethers. wikipedia.org

Bifunctional Chelators (BFCs): These are molecules that possess two distinct functional components. medchemexpress.eu One part is the chelator, the macrocyclic ring responsible for strongly binding to a metal ion. The second part is a reactive functional group that allows the entire molecule to be covalently attached to another molecule, such as a peptide, antibody, or other targeting vector. medchemexpress.eumedchemexpress.eumedchemexpress.com This dual functionality is essential for creating targeted radiopharmaceuticals, where a radioactive metal ion is delivered specifically to a site of interest in the body, such as a tumor. medchemexpress.commedchemexpress.com

NO2A-Azide (trihydrochloride) fits perfectly within this framework. Its macrocyclic core is designed to chelate metal ions, while its azide (B81097) group serves as the reactive handle for conjugation. medchemexpress.eumedchemexpress.eumedchemexpress.com

Overview of NO2A-Azide (trihydrochloride) as a NOTA Derivative for Conjugation Methodologies

NO2A-Azide (trihydrochloride) is a derivative of NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a well-established and widely used macrocyclic chelator. medchemexpress.eumedchemexpress.eumedchemexpress.comtlss.com.tw NOTA and its derivatives are particularly valued for their ability to form stable complexes with a variety of metal ions, including gallium-68 (B1239309) (⁶⁸Ga), which is a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. researchgate.net

NO2A-Azide (trihydrochloride) is specifically designed for use in conjugation methodologies, enabling the attachment of the chelator to biomolecules. medchemexpress.eumedchemexpress.eumedchemexpress.comalfagen.com.trmedchemexpress.com This is a key step in the development of radionuclide-drug conjugates (RDCs), which are emerging as a powerful class of theranostic agents. medchemexpress.commedchemexpress.com RDCs combine the targeting capabilities of a biological molecule with the diagnostic or therapeutic power of a radionuclide. The bifunctional nature of NO2A-Azide (trihydrochloride) makes it an ideal building block for constructing these complex molecular systems. medchemexpress.eumedchemexpress.eumedchemexpress.commedchemexpress.com

Table 1: Chemical Properties of NO2A-Azide (trihydrochloride)

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₇N₇O₅·3HCl macrocyclics.com |

| Molecular Weight | 494.8 g/mol targetmol.commacrocyclics.com |

| CAS Number | 2435782-92-4 medchemexpress.commacrocyclics.commedchemexpress.com |

| Chemical Name | 1,4,7-Triazacyclononane-1,4-bis(acetic acid)-7-(3-azidopropylacetamide) macrocyclics.com |

Significance of the Azide Functionality in Advanced Chemical Transformations and Labeling Strategies

The presence of an azide (-N₃) group on the NO2A-Azide (trihydrochloride) molecule is of paramount importance for its application in modern chemical biology. mdpi.com The azide group is a key player in a set of reactions collectively known as "click chemistry." nih.govinterchim.com

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions. nih.gov The most prominent example of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-containing molecule and an alkyne-containing molecule. nih.govacs.orgnobelprize.org

The azide functionality is particularly well-suited for bioconjugation for several reasons:

Bioorthogonality: Azides are essentially absent from and non-reactive with biological systems, meaning they will not participate in unwanted side reactions with native biomolecules. mdpi.comnih.gov

Stability: Organic azides are relatively stable and can be incorporated into complex molecules without difficulty. acs.org

Specific Reactivity: Azides react selectively with specific partners, most notably alkynes, allowing for precise and controlled chemical modifications. nih.govacs.org

This high degree of specificity and reliability makes the azide group an invaluable tool for labeling peptides, proteins, and other biomolecules with chelators like NO2A-Azide. nih.govrsc.org Once the biomolecule is "clicked" with the chelator, it can then be radiolabeled with a suitable metal ion for use in applications such as tumor pre-targeting. medchemexpress.eumedchemexpress.eumedchemexpress.comtargetmol.comtargetmol.com

The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has further expanded the utility of azides by eliminating the need for a potentially cytotoxic copper catalyst, making it even more suitable for use in living systems. mdpi.comnobelprize.org Advanced azide derivatives continue to be developed to improve reaction kinetics and efficiency. interchim.com

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation/Synonym | Key Role |

|---|---|---|

| NO2A-Azide (trihydrochloride) | - | Bifunctional chelator with an azide group for conjugation. medchemexpress.eumedchemexpress.eumedchemexpress.comtargetmol.com |

| 1,4,7-triazacyclononane-1,4,7-triacetic acid | NOTA | Parent macrocyclic chelator. medchemexpress.com |

| Gallium-68 | ⁶⁸Ga | Positron-emitting radionuclide for PET imaging. researchgate.net |

| Porphyrin | - | Example of a naturally occurring macrocyclic ligand. wikipedia.org |

| Heme | - | Iron-containing porphyrin in hemoglobin. wikipedia.org |

Structure

3D Structure of Parent

属性

分子式 |

C15H30Cl3N7O5 |

|---|---|

分子量 |

494.8 g/mol |

IUPAC 名称 |

2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |

InChI |

InChI=1S/C15H27N7O5.3ClH/c16-19-18-3-1-2-17-13(23)10-20-4-6-21(11-14(24)25)8-9-22(7-5-20)12-15(26)27;;;/h1-12H2,(H,17,23)(H,24,25)(H,26,27);3*1H |

InChI 键 |

XRNJFELVPDEOEW-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O.Cl.Cl.Cl |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Approaches for No2a Azide Trihydrochloride

Rational Design of Synthetic Routes to the NO2A Macrocyclic Core

The rational design of synthetic routes to the NO2A (1,4,7-triazacyclononane-1,4-diacetic acid) macrocyclic core is a multi-step process that requires careful control of reactivity to achieve the desired substitution pattern. The core structure is based on 1,4,7-triazacyclononane (B1209588), and the primary challenge lies in the selective functionalization of its nitrogen atoms.

General synthetic strategies for macrocyclic polyamines often involve the cyclization of linear precursors under high-dilution conditions to favor intramolecular reactions over polymerization. illinois.edu A common and effective method is the Richman-Atkins synthesis, which typically involves reacting a tosyl-protected linear polyamine with a di-terminal electrophile, such as a ditosylate or dibromide, in the presence of a strong base like sodium hydride in a solvent like DMF. royalsocietypublishing.org

For the NO2A core specifically, a strategy must be employed to yield a product with two carboxymethyl arms and one nitrogen atom available for the introduction of the azide-bearing linker. This is often achieved through a stepwise approach:

Initial Cyclization: Synthesis of the parent TACN macrocycle or a derivative where one nitrogen is orthogonally protected. For instance, a linear triamine precursor can be selectively protected at the central nitrogen before cyclization.

Selective N-Alkylation: Once the macrocycle is formed, two of the secondary amine nitrogens are alkylated to introduce the acetate (B1210297) arms. This is typically accomplished using a haloacetic acid derivative, such as bromoacetic acid or its tert-butyl ester, under basic conditions. Using the tert-butyl ester protects the carboxylic acid functionality during synthesis, which can be deprotected later under acidic conditions.

Introduction of a Functionalizable Arm: The third nitrogen atom is functionalized with a group that can be converted to an azide (B81097). A common approach is to introduce a hydroxyalkyl group (e.g., by reacting with ethylene (B1197577) oxide or 2-chloroethanol), which can be later activated for nucleophilic substitution.

An alternative route involves the cyclization of a pre-functionalized linear precursor that already contains the necessary protected groups, which can streamline the synthesis. royalsocietypublishing.org The choice of route depends on the desired scale, purity requirements, and the availability of starting materials.

| Synthetic Step | Typical Reagents | Purpose | Reference |

| Macrocyclization | Tosyl-protected linear triamines, di-terminal electrophiles (e.g., ditosylates) | To form the core 1,4,7-triazacyclononane ring. | royalsocietypublishing.org |

| N-Alkylation | Tert-butyl bromoacetate, base (e.g., K2CO3) | To introduce the two protected carboxymethyl chelating arms. | |

| Functionalization | Ethylene oxide or a protected halo-alcohol | To add a side chain on the third nitrogen for later azide introduction. | |

| Deprotection | Strong acid (e.g., TFA or HCl) | To remove the tert-butyl protecting groups from the carboxylates. | researchgate.net |

Strategies for the Stereoselective Incorporation of the Azide Moiety

The azide group (–N₃) is a versatile functional handle, primarily because of its utility in bioorthogonal "click" chemistry. acs.orgsigmaaldrich.com Its incorporation into the NO2A framework is a critical step in producing the final bifunctional chelator. The most common method for introducing an azide is through nucleophilic substitution.

The synthetic strategy typically proceeds as follows:

Precursor Synthesis: As mentioned in the previous section, the NO2A macrocycle is first synthesized with a precursor functional group on the third nitrogen. A primary alcohol is a common and effective precursor.

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be activated. This is typically achieved by converting it into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine.

Nucleophilic Substitution: The activated precursor is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as DMF or DMSO. The azide ion (N₃⁻) acts as a nucleophile, displacing the tosylate or mesylate group via an Sₙ2 reaction to form the azido-functionalized macrocycle. rsc.org

Organic azides can be energetic compounds, and their handling requires caution. stanford.edu The stability of the resulting organic azide is an important consideration, often evaluated by the carbon-to-nitrogen ratio. stanford.edu

Stereoselectivity becomes a crucial consideration if the functional arm containing the azide is attached to a stereocenter. For NO2A-Azide derived from an aminoethanol side chain, the carbon bearing the azide is typically not chiral. However, in the synthesis of more complex chelators where the linker has a chiral center, stereoselective synthesis of the alcohol precursor or the use of chiral resolving agents may be necessary to obtain a single enantiomer. mdpi.com Methods like tandem allylic azide rearrangement have been reported for stereoselective synthesis of azido-containing cyclic compounds. mdpi.com

Chemical Conversions and Salt Formation, Specifically the Trihydrochloride

The final steps in the synthesis of NO2A-Azide involve deprotection and conversion into a stable, usable salt form.

If the carboxymethyl arms were introduced using tert-butyl esters to protect the carboxylic acid groups, these must be removed. This is typically accomplished by treating the macrocycle with a strong acid, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl). This step yields the free carboxylic acids, which are essential for the chelating properties of the molecule.

Following deprotection, the macrocycle, which contains three basic nitrogen atoms within its core ring structure, is converted into its trihydrochloride salt. This is achieved by treating a solution of the purified free-base macrocycle with an excess of concentrated hydrochloric acid, followed by precipitation or evaporation. nih.gov

The formation of the trihydrochloride salt serves several important purposes:

Enhanced Solubility: Amine hydrochlorides are ionic salts and are generally much more soluble in water and polar solvents than their free-base counterparts. libretexts.org This is critical for subsequent bioconjugation reactions, which are often performed in aqueous buffers.

Improved Stability and Shelf-Life: Salts are typically crystalline solids that are more stable and have a longer shelf-life than the corresponding free amines, which can be susceptible to oxidation. youtube.com

Ease of Handling: The salt form is often an odorless, free-flowing solid, which is easier and safer to handle and weigh accurately compared to potentially oily or viscous free bases. youtube.com

The "trihydrochloride" designation indicates that three equivalents of HCl have reacted with the three basic nitrogen atoms of the 1,4,7-triazacyclononane ring, forming ammonium (B1175870) chloride functionalities. nih.govlibretexts.org

Advanced Derivatization Chemistry for Functionalization and Bioconjugation Precursors

The true utility of NO2A-Azide lies in its role as a precursor for bioconjugation. The azide moiety is not directly involved in metal chelation but serves as a chemical handle for covalently attaching the chelator to a biomolecule of interest. enamine.net

The most prominent derivatization chemistry involving the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier example of a "click" reaction. acs.orgrsc.orgnih.gov This reaction forms a stable triazole ring, linking the NO2A-Azide chelator to a biomolecule that has been pre-functionalized with a terminal alkyne group.

The key features of CuAAC that make it ideal for bioconjugation are:

High Efficiency and Yield: The reaction proceeds with high yields under mild conditions, often in aqueous solutions compatible with biological molecules. nih.gov

Bioorthogonality: The azide and alkyne groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and targets only the desired functionalities. acs.org

Robustness: The resulting 1,2,3-triazole linker is chemically and metabolically stable. rsc.org

This chemistry allows NO2A-Azide to be conjugated to a wide array of targeting vectors, including:

Peptides: For targeting specific cell surface receptors, such as in PET imaging of tumors. acs.org

Antibodies and Antibody Fragments: To create radioimmunoconjugates for targeted radiotherapy or immuno-PET imaging.

Small Molecules: For developing targeted therapeutic or diagnostic agents.

Nanoparticles: To create functionalized imaging probes with high payloads of chelators. rsc.orgnih.gov

In addition to CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which can be advantageous when working with live cells or systems where copper toxicity is a concern. nih.gov In this approach, the azide reacts with a strained cyclooctyne (B158145) derivative. The NO2A-azide molecule is therefore a versatile precursor, ready to be "clicked" onto a targeting molecule to create a final conjugate for applications in imaging or therapy. researchgate.net

Coordination Chemistry and Chelation Dynamics of No2a Azide Trihydrochloride

Principles of Ligand Design for Enhanced Metal Ion Affinity and Selectivity

The design of effective chelators for radiometals is a strategic process aimed at achieving high thermodynamic stability and kinetic inertness, ensuring the radiometal remains securely bound in vivo. units.itnih.gov Key design principles involve the selection of the macrocyclic framework and the nature of the pendant coordinating arms. unh.edu

Influence of Macrocyclic Architecture and Pendant Arm Modifications on Chelator Performance

The use of a macrocyclic architecture, such as the 1,4,7-triazacyclononane (B1209588) ring in NO2A-Azide, is a cornerstone of modern chelator design. wikipedia.org Macrocyclic ligands are pre-organized for metal binding, which reduces the entropic penalty associated with complexation, leading to thermodynamically stable and kinetically inert complexes. libretexts.org This pre-organization means the donor atoms are already held in a favorable conformation to encapsulate a metal ion. The nine-membered TACN ring is particularly well-suited for coordinating trivalent metal ions like Ga³⁺, forming highly stable octahedral complexes. rsc.orgacs.org

Exploration of Electronic and Steric Factors in NO2A-Azide Frameworks

Electronic and steric factors are critical in defining the performance of a chelator like NO2A-Azide.

Electronic Factors: The electron-donating carboxylate groups on the NO2A framework enhance the Lewis basicity of the donor atoms, promoting strong bonds with hard Lewis acid metal ions like Ga³⁺ and Sc³⁺. nih.gov The reactivity of the azide (B81097) functional group is also governed by electronic effects. The presence of electron-withdrawing groups can influence the stability and reactivity of the azide, a factor that is important for the efficiency of the subsequent conjugation reaction. nih.gov Studies on related azido-containing compounds show that the electronic nature of substituents can dictate the outcome of reactions involving the azide group. nih.gov

Steric Factors: The rigid nine-membered TACN ring imposes significant steric constraints, which is a key factor in its high kinetic inertness. unh.eduyork.ac.uk This structural rigidity helps prevent the complex from dissociating or undergoing metal exchange with competing biological ligands or metal ions. The specific arrangement of the pendant arms around the macrocycle further defines the shape of the coordination cavity, contributing to the chelator's selectivity for metal ions of a particular size and geometry. unh.edu For the azide arm, steric hindrance around the functional group can impact the rate and efficiency of the "click chemistry" conjugation reaction with a biomolecule.

Metal Ion Complexation Kinetics and Thermodynamic Stability Constants

For a bifunctional chelator to be effective in radiopharmaceutical applications, it must form complexes with high stability and appropriate kinetics. ukzn.ac.za This ensures that the radiometal is rapidly and efficiently incorporated and remains stably bound until it reaches its biological target.

Formation of Metal Complexes with Trivalent Radiometal Ions (e.g., In³⁺, Lu³⁺, Y³⁺, Sc³⁺, Ga³⁺)

Studies on NOTA and its derivatives have provided extensive data on their complexation with medically relevant radiometals. Gallium(III), in particular, forms an exceptionally stable complex with NOTA, with a high stability constant (log K). acs.org Other trivalent ions like In³⁺, Lu³⁺, Y³⁺, and Sc³⁺ also form stable complexes with NOTA-based chelators. iaea.orgkcl.ac.uk The stability of these complexes generally follows trends related to the ionic radius of the metal and its compatibility with the cavity size of the chelator. nih.goviaea.org

Below is a table of representative stability constants (log K) for NOTA with various trivalent metal ions, which serve as a strong indicator for the expected stability of NO2A-Azide complexes.

| Metal Ion | Ionic Radius (pm, CN=6) nih.gov | log KML (NOTA) |

|---|---|---|

| Ga³⁺ | 62 | 30.98 acs.org |

| In³⁺ | 80 | 27.5 ethz.ch |

| Y³⁺ | 90 | 24.3 ethz.ch |

| Lu³⁺ | 86.1 | 25.7 ethz.ch |

| Sc³⁺ | 74.5 | 27.0 iaea.org |

Assessment of Kinetic Inertness in Chelator-Radiometal Complexes

In the highly dilute environment of the body, the kinetic inertness of a radiometal complex is often more critical than its thermodynamic stability. nih.gov Kinetic inertness refers to the complex's resistance to dissociation. f-cdn.com A thermodynamically stable complex may still be kinetically labile, meaning it can dissociate quickly. Macrocyclic chelators like NO2A-Azide excel in providing high kinetic inertness. rsc.orgresearchgate.net The rigid structure of the TACN macrocycle effectively "locks" the metal ion in place, creating a large energy barrier for its release. researchgate.net

Studies comparing macrocyclic chelators (like NOTA and DOTA) with linear chelators (like DTPA) consistently show that macrocyclic complexes are significantly more inert, even if their thermodynamic stabilities are comparable. researchgate.net For example, Ga³⁺ complexes with NOTA derivatives are remarkably resistant to acid-mediated decomposition, a key indicator of their kinetic inertness. acs.org This property is crucial for preventing the release of the free radiometal in vivo, which could lead to uptake in non-target tissues like the bone or liver. units.it However, it has been noted that some complexes, such as [Sc(NO2A-amide)]⁺, may not exhibit sufficient kinetic inertness for in vivo applications, highlighting the importance of empirical testing for each specific metal-chelator pair. nih.gov

Mechanistic Studies of Metal Exchange Reactions in Chelator Systems

Metal exchange reactions, also known as transchelation or transmetalation, are undesirable pathways where the radiometal is transferred from its chelator to another competing ligand or metal ion present in biological systems (e.g., transferrin, Ca²⁺, Zn²⁺). unm.edunih.gov The mechanism of these reactions can vary. One common pathway is proton-assisted dissociation, where acidic conditions facilitate the protonation of the chelator's donor atoms, leading to the release of the metal. researchgate.netrsc.org

Another mechanism involves the direct attack of an endogenous metal ion or ligand on the radiometal complex. libretexts.org The high kinetic inertness conferred by the macrocyclic structure of NO2A-Azide serves as the primary defense against these reactions. The encapsulating nature of the ligand makes the coordinated radiometal less accessible to competing species. Studies on related systems have shown that the rates of metal exchange are significantly slower for macrocyclic complexes compared to their acyclic counterparts. beloit.edu The robust design of the NOTA scaffold ensures that its complexes, and by extension those of NO2A-Azide, maintain their integrity under physiological conditions, minimizing the premature release of the radionuclide. rsc.orgacs.org

Coordination Modes and Geometries of the Azide Ligand within Metal Complexes

The azide anion is a flexible ligand capable of adopting multiple coordination modes, a property that makes it a valuable building block in coordination chemistry. researchgate.net Its bonding versatility allows it to function as both a terminal ligand and, more commonly, as a bridge between multiple metal centers, giving rise to coordination compounds of varying dimensionality and nuclearity. mdpi.commdpi.com The specific coordination mode adopted depends on several factors, including the metal ion's identity and oxidation state, the steric and electronic properties of co-ligands, and reaction conditions. mdpi.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. uomustansiriyah.edu.iqlibretexts.org The azide ligand, despite its small size, exhibits remarkable variability in this regard.

Monodentate Coordination: In its simplest role, the azide ion acts as a monodentate ligand, binding to a single metal center through one of its terminal nitrogen atoms (M-N-N-N). wikipedia.orgresearchgate.net In this configuration, it is classified as a terminal ligand. researchgate.net Numerous monomeric complexes feature terminally coordinated azides, where it completes the coordination sphere of the metal ion. mdpi.comgrafiati.com

Bidentate Coordination: The azide ligand most frequently acts as a bidentate bridge, linking two metal centers. researchgate.net This bridging can occur in two primary ways, commonly referred to as end-on (EO) and end-to-end (EE) coordination, which are discussed in detail in the following section.

Tridentate and Polydentate Coordination: While less common, higher denticity modes for the azide ligand are well-documented. Tridentate bridging modes include the μ-1,1,1-N₃ and μ-1,1,3-N₃ arrangements, where the ligand binds to three distinct metal centers. researchgate.net For instance, a complex featuring three types of azide bridging modes, including μ-1,1,3, has been synthesized, highlighting the ligand's structural adaptability. nih.gov In certain structural contexts, such as with tetrahedral metal centers, the azide can be considered a tridentate donor to a single metal. wikipedia.org Even rarer tetradentate bridging modes have been observed in specific nickel(II) and cobalt(II) complexes. researchgate.net

Table 1: Coordination Modes of the Azide Ligand

| Denticity | Coordination Mode | Description |

|---|---|---|

| Monodentate | Terminal | Binds to one metal center via a terminal nitrogen. wikipedia.org |

| Bidentate | Bridging | Links two metal centers. researchgate.net |

| Tridentate | Bridging | Links three metal centers. researchgate.netnih.gov |

| Tetradentate | Bridging | Links four metal centers (rare). researchgate.net |

The two principal bidentate bridging modes of the azide ligand are fundamental to its role in constructing polynuclear complexes and influencing their magnetic properties. researchgate.netat.ua

μ₁,₁-N₃ (End-on or EO): In the end-on bridging mode, both metal ions are coordinated to the same terminal nitrogen atom of the azide ligand. wikipedia.orgresearchgate.netmdpi.com This arrangement is frequently found in polynuclear copper(II), nickel(II), and manganese(II) systems. mdpi.comat.ua The EO bridging mode is a significant topic of study in molecular magnetism, as it generally facilitates ferromagnetic coupling between the bridged paramagnetic metal ions. researchgate.netat.ua

μ₁,₃-N₃ (End-to-end or EE): In the end-to-end bridging mode, the azide ligand coordinates to two different metal centers through its two distinct terminal nitrogen atoms, forming a linear or near-linear M-N-N-N-M' bridge. wikipedia.orgresearchgate.nettandfonline.com This coordination mode is also prevalent and has been observed in a wide array of 1D, 2D, and 3D coordination polymers. mdpi.comtandfonline.com In contrast to the EO mode, the EE bridge typically mediates antiferromagnetic interactions between the connected metal centers. researchgate.netat.ualucp.net

The interplay between these bridging architectures allows for the rational design of magnetic materials, where the choice of bridging mode dictates the nature of the magnetic exchange. researchgate.netlucp.net

Table 2: Common Azide Bridging Architectures and Their Magnetic Implications

| Bridging Mode | Designation | Description | Typical Magnetic Coupling |

|---|---|---|---|

| End-on | μ₁,₁-N₃ (EO) | Both metal ions bind to the same terminal nitrogen. researchgate.net | Ferromagnetic researchgate.netat.ua |

| End-to-end | μ₁,₃-N₃ (EE) | Metal ions bind to opposite terminal nitrogens. researchgate.net | Antiferromagnetic researchgate.netlucp.net |

Fundamental Chelation Mechanisms and Multimetallic Interactions

In a molecule like NO2A-Azide, the coordination of a metal ion is a two-step consideration. First is the binding of the metal by the highly effective NO2A macrocyclic chelator, and second is the subsequent interaction involving the tethered azide functional group.

Chelation-assisted coordination refers to a process where a multidentate ligand first binds a metal ion, thereby pre-organizing the system for a subsequent coordination event. libretexts.orglibretexts.org This principle is powerfully demonstrated in reactions where organic azides containing a nearby chelating group show enhanced reactivity. acs.orgnih.gov In such systems, the chelating moiety rapidly captures a metal ion, bringing it into close proximity with the azide group. nih.govacs.org This intramolecular arrangement significantly increases the effective concentration of the reactants and can facilitate otherwise slow processes. mdpi.com

In the context of NO2A-Azide, the 1,4,7-triazacyclononane-diacetate (NO2A) framework acts as a potent chelator for a variety of transition metal ions. The coordination of a metal ion within the NO2A macrocycle constrains the attached azide arm, positioning it favorably for coordination. This can lead to either an intramolecular coordination, where the azide binds to the already-chelated metal, or an intermolecular interaction, where the azide is poised to bind a second metal center. The chelation, therefore, serves as a crucial first step that dictates the subsequent coordination pathways available to the azide group.

The ability of the azide ligand to bridge metal centers is a cornerstone for the synthesis of bimetallic and polynuclear complexes. tandfonline.comresearchgate.netlucp.net When an azide is part of a chelated complex like (Metal-NO2A-Azide), the entire unit can act as a "metalloligand" or a building block for larger, supramolecular structures. rsc.org

The assembly process typically involves the reaction of the pre-formed metalloligand with additional metal ions or the self-assembly of the metalloligand units. The versatile bridging capacity of the azide group (μ₁,₁-N₃, μ₁,₃-N₃, or higher modes) connects these building blocks into extended structures. researchgate.netinorgchemres.org For example, two (Metal-NO2A-Azide) units can dimerize via end-to-end azide bridges to form a discrete bimetallic, macrocyclic structure. Alternatively, they can link together in a repeating fashion to create one-dimensional chains, two-dimensional layers, or even complex three-dimensional frameworks. nih.govtandfonline.com The structure and nuclearity of the final product are heavily influenced by the coordination preference of the metal ions and the steric constraints imposed by the bulky NO2A macrocycle. inorgchemres.org This strategy has been widely used to create high-nuclearity 3d-metal clusters with interesting magnetic properties. researchgate.netgrafiati.com

Bioorthogonal Chemistry Applications of No2a Azide Trihydrochloride

Azide-Alkyne Cycloaddition (Click Chemistry) in Conjugation Strategies

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, popularly known as "click chemistry," is the most widely utilized reaction for bioconjugation involving azide-functionalized molecules like NO2A-Azide. wikipedia.orgnih.govnih.gov This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for linking chelators to biological molecules. nih.gov The resulting stable triazole linkage is a key feature of this conjugation method. wikipedia.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted triazoles. wikipedia.orgnih.gov This reaction is central to the application of bifunctional chelators in radiopharmaceutical sciences. acs.org In this strategy, the azide moiety of NO2A-Azide reacts with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate. nih.gov

The macrocyclic backbone of NO2A-Azide itself may play a role in the reaction's efficiency. Research has shown that azides containing internal chelating moieties, such as picolyl azides, can accelerate CuAAC reaction rates by increasing the effective copper concentration at the reaction site. rsc.orgrsc.org The nitrogen and oxygen atoms within the NO2A macrocycle could similarly coordinate with the copper(I) catalyst, potentially enhancing the conjugation kinetics. To mitigate copper-induced toxicity in cellular applications, stabilizing ligands are often employed. rsc.org

Table 1: Key Features of CuAAC for NO2A-Azide Conjugation

| Feature | Description |

| Reactants | NO2A-Azide and a terminal alkyne-functionalized biomolecule. |

| Catalyst | Copper(I), typically from CuSO₄ with a reducing agent (e.g., sodium ascorbate). |

| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage. |

| Advantages | High reaction rate, excellent regioselectivity, high yields, and compatibility with aqueous environments. nih.govnih.gov |

| Considerations | Potential for copper toxicity in live-cell applications, which can be mitigated with stabilizing ligands. rsc.org |

This method is frequently used to synthesize probes for Positron Emission Tomography (PET) imaging, where the NO2A macrocycle chelates a radiometal (e.g., Gallium-68), and the azide allows for its attachment to a tumor-targeting peptide or antibody. researchgate.net

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction is a cornerstone of copper-free click chemistry. nih.gov SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne reaction partner. magtech.com.cn The high ring strain of the cyclooctyne (~18 kcal/mol) provides the necessary activation energy to drive the cycloaddition with an azide, eliminating the need for a metal catalyst. nih.gov

The reaction of NO2A-Azide with a cyclooctyne-modified biomolecule proceeds rapidly under physiological conditions, forming a stable triazole linkage. nih.govrsc.org This bioorthogonal strategy is exceptionally well-suited for in vivo applications, including pretargeting strategies in molecular imaging. thermofisher.com For instance, a biomolecule functionalized with a strained alkyne can be administered first, allowed to accumulate at the target site, and then a rapidly clearing, radiolabeled NO2A-Azide can be administered to "click" with the target-bound biomolecule.

Table 2: Comparison of Common Cyclooctynes for SPAAC

| Cyclooctyne | Key Features | Relative Reactivity |

| DIBO (Dibenzocyclooctynol) | Reacts exceptionally fast with azides. rsc.org | High |

| DBCO (Dibenzocyclooctyne) | High reactivity and stability; widely used for bioconjugation. thermofisher.com | High |

| BCN (Bicyclononyne) | Balances high reactivity with a small size. nih.gov | Moderate to High |

| DIFO (Difluorinated Cyclooctyne) | Electron-withdrawing fluorine groups increase the reaction rate. rsc.org | Very High |

The choice of cyclooctyne can be tailored to optimize reaction kinetics and the physicochemical properties of the final conjugate. magtech.com.cn

The Inverse Electron Demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal tool known for its exceptionally fast reaction kinetics. nih.gov However, it is important to clarify that the canonical iEDDA reaction does not directly involve an azide as a reactant. Instead, the reaction typically occurs between an electron-deficient diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or a norbornene. nih.gov

While the azide group of NO2A-Azide is central to cycloaddition reactions like CuAAC and SPAAC, it does not participate in the iEDDA ligation. The inclusion of this topic serves to differentiate between major bioorthogonal strategies. If a researcher wanted to utilize iEDDA for conjugating the NO2A chelator, the chelator would need to be functionalized with a dienophile (like TCO) instead of an azide. The resulting NO2A-dienophile conjugate would then react with a tetrazine-modified biomolecule. This highlights the modularity of bioorthogonal chemistry, where the choice of reactive handle (azide vs. dienophile) dictates the appropriate ligation strategy.

Methodologies for Conjugation of Peptides and Radionuclides to NO2A-Azide (trihydrochloride)

The conjugation of peptides and radionuclides using NO2A-Azide (trihydrochloride) is a cornerstone of modern radiopharmaceutical development. This bifunctional chelator provides a platform for linking a metallic radionuclide to a biologically active peptide. The core of its utility lies in its dual-component structure: the 1,4,7-triazacyclononane-1,4-diacetate (NO2A) backbone serves as a robust chelating agent for various radiometals, while the azide (N₃) group functions as a bioorthogonal handle for covalent attachment to biomolecules. axispharm.comnih.gov

The primary methodology for this conjugation is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govrdcthera.com This reaction forms a stable triazole ring by covalently linking the azide group of NO2A-Azide with a terminal alkyne that has been pre-installed on the target peptide. peptide.com The bioorthogonal nature of this reaction is critical; it proceeds with high efficiency and specificity in aqueous environments and in the presence of other functional groups found on peptides, without interfering with native biological processes. website-files.comnih.gov This allows for the precise, site-specific labeling of peptides with radionuclide-chelator complexes, a crucial step in creating targeted imaging and therapeutic agents. nih.govnih.gov

Development of Robust Linker Chemistries for Radiopharmaceutical Constructs

Robust linker chemistries are developed to optimize several key properties of the final construct:

In Vivo Stability: The linker must be stable under physiological conditions to prevent premature cleavage and release of the radionuclide, which could lead to off-target accumulation. nih.gov

Pharmacokinetics: Linkers can be designed to alter the absorption, distribution, metabolism, and excretion (ADME) profile of the radiopharmaceutical. For instance, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance solubility and extend circulation half-life. broadpharm.com

Targeting Affinity: The length and composition of the linker can influence the binding affinity of the peptide to its biological target by minimizing steric hindrance from the bulky chelator-radionuclide complex.

The choice of linker is dictated by the specific application and the characteristics of the radionuclide and targeting peptide. The table below summarizes common linker types and their strategic impact on radiopharmaceutical design.

| Linker Type | Chemical Structure Example | Key Features & Impact on Construct |

| Alkyl Chains | -(CH₂)n- | Provides simple spatial separation between the peptide and the chelator. Can be used to modulate lipophilicity. |

| Polyethylene Glycol (PEG) | -(CH₂CH₂O)n- | Increases hydrophilicity, enhances solubility, reduces immunogenicity, and prolongs circulation time in the bloodstream. broadpharm.com |

| Amino Acids | e.g., Gly-Gly-Gly | Can improve in vivo stability and biodistribution. Specific amino acid sequences may be incorporated to enhance targeting or facilitate clearance. nih.gov |

| Cleavable Linkers | e.g., Disulfide bonds, pH-sensitive hydrazones | Designed to release the therapeutic radionuclide at the target site (e.g., within the acidic tumor microenvironment), potentially reducing systemic toxicity. |

The integration of these linkers into the NO2A-Azide construct allows for a modular approach to designing radiopharmaceuticals with tailored biological properties for specific diagnostic or therapeutic goals. nih.gov

Optimization of Reaction Conditions for Efficient Bioorthogonal Labeling

Efficient bioorthogonal labeling is paramount to ensure high yields and purity of the final radiopharmaceutical conjugate. The azide group on NO2A-Azide enables the use of highly selective ligation chemistries. nih.govmdpi.com The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). website-files.comnih.gov Optimization of the reaction conditions for these methods is critical for preserving the integrity of the peptide and achieving high conjugation efficiency.

For CuAAC, which is widely used for its fast reaction kinetics, several parameters must be carefully controlled: nih.gov

Copper(I) Source: Cu(I) is the active catalyst but is prone to oxidation. It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.gov

Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and protect the peptide from potential damage.

Solvent: The reaction is often performed in aqueous buffers or mixtures of water with organic co-solvents like dimethylformamide (DMF) or DMSO to ensure solubility of all reactants. nih.gov

pH and Temperature: The reaction is typically carried out at or near neutral pH and at room temperature, conditions which are compatible with most peptides. nih.gov

SPAAC offers an alternative that avoids the use of a potentially toxic copper catalyst, making it highly suitable for in vivo applications. website-files.com This reaction utilizes a strained cyclooctyne derivative pre-installed on the peptide, which reacts spontaneously with the azide of NO2A-Azide. While advantageous in its simplicity, SPAAC reaction kinetics are generally slower than CuAAC. website-files.com

The following table compares key features and optimized conditions for these two primary bioorthogonal labeling methods.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Key Reactants | Terminal Alkyne, Azide | Strained Cyclooctyne, Azide |

| Catalyst | Copper(I) | None (Copper-free) website-files.com |

| Typical Reaction Rate | Fast (Second-order rate constants ~10²–10³ M⁻¹s⁻¹) | Moderate to Fast (Second-order rate constants ~10⁻³–1 M⁻¹s⁻¹) website-files.com |

| Biocompatibility | Good, but potential for copper cytotoxicity requires careful control and purification. website-files.com | Excellent, no cytotoxic metal catalyst required. |

| Optimized Conditions | Aqueous buffer (pH 6.5-8), room temp, Cu(II) salt (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), optional stabilizing ligand (e.g., TBTA). nih.govnih.gov | Physiological conditions (aqueous buffer, pH 7.4, 37°C). Reaction is driven by ring strain. |

| Primary Application | In vitro conjugation of purified biomolecules. | In vitro conjugation, cell surface labeling, and in vivo applications. mdpi.com |

By carefully selecting the bioorthogonal strategy and optimizing the reaction conditions, researchers can achieve highly efficient and specific conjugation of peptides and radionuclides to the NO2A-Azide (trihydrochloride) scaffold, yielding well-defined radiopharmaceuticals for advanced medical applications.

Advanced Spectroscopic Characterization Methodologies for No2a Azide Trihydrochloride and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Coordination Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organometallic and coordination compounds in solution. libretexts.org It provides detailed information about the structure, dynamics, and environment of atoms within a molecule. nih.gov

While ¹H NMR is vital, ¹³C and ¹⁵N NMR spectroscopy provide unambiguous confirmation of the carbon backbone and the unique azide (B81097) functional group. libretexts.orgresearchgate.net The natural abundance of the NMR-active ¹³C isotope is low (1.1%), but modern techniques allow for routine acquisition of proton-decoupled spectra for most organic molecules. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, allowing for the identification of carbons in the triazacyclononane ring, the acetate (B1210297) arms, and the alkyl chain bearing the azide.

¹⁵N NMR is particularly powerful for directly probing the nitrogen atoms in both the macrocyclic backbone and the azide moiety. researchgate.net The three nitrogen atoms of the azide group (N₃) have distinct electronic environments and, therefore, different chemical shifts, providing a definitive signature for the group's presence and integrity. mdpi.com Studies on various azide-containing compounds have established characteristic chemical shift ranges for these nitrogens. researchgate.net The combination of ¹H, ¹³C, and ¹⁵N NMR data allows for a complete assignment of the molecule's core structure. nih.gov

Table 1: Representative NMR Chemical Shifts for Structural Confirmation This table presents expected chemical shift ranges for the core functional groups in NO2A-Azide based on data for analogous structures. Actual values are dependent on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹³C | C-N (macrocycle) | 45-60 | libretexts.org |

| ¹³C | CH₂-COOH (acetate) | 50-60 | libretexts.org |

| ¹³C | C=O (carboxylate) | 170-185 | libretexts.org |

| ¹³C | CH₂-N₃ (alkyl azide) | 50-65 | researchgate.net |

| ¹⁵N | N (macrocycle) | -320 to -350 (relative to CH₃NO₂) | colostate.edu |

| ¹⁵N | N-N≡N (azide, central) | ~ -130 (relative to CH₃NO₂) | researchgate.netmdpi.com |

| ¹⁵N | N-N≡N (azide, terminal) | ~ -170 (relative to CH₃NO₂) | researchgate.netmdpi.com |

| ¹⁵N | N-N≡N (azide, terminal) | ~ -280 (relative to CH₃NO₂) | researchgate.netmdpi.com |

NMR spectroscopy is exceptionally sensitive to changes that occur upon metal chelation. nih.gov ¹H NMR titration, where aliquots of a metal ion are added to an NMR sample of NO2A-Azide, is a powerful method to study complex formation. unimi.it Upon coordination, significant chemical shift changes are observed for the protons near the binding sites—specifically, the protons on the macrocyclic ring and the acetate arms. unimi.it This allows for the identification of the atoms directly involved in metal coordination. unimi.it

The formation of a stable metal complex often induces a more rigid and defined conformation compared to the flexible free ligand. This change in conformational dynamics can be observed through changes in NMR signal line widths and through-space correlations in 2D NMR experiments like NOESY. For paramagnetic metal complexes, the magnetic field of the unpaired electron(s) can dramatically alter the NMR spectrum, causing large shifts and significant line broadening, which can also be analyzed to derive structural information about the metal's coordination sphere. nih.gov

For complexes that are insoluble or difficult to crystallize, solid-state NMR (ssNMR) spectroscopy is an invaluable tool. preprints.org By spinning the sample at a "magic angle" (MAS), it is possible to obtain high-resolution spectra of solid materials, providing information on structure and composition. preprints.orgnih.gov

Solid-state NMR can directly probe the coordination environment of the metal ion. For NMR-active nuclei like ¹⁰⁹Ag or ⁶⁷Zn, ssNMR can provide direct evidence of metal coordination and geometry. nih.gov Furthermore, ssNMR can differentiate between different crystalline forms (polymorphs) of the same complex, which may have different properties. The combination of ssNMR with other techniques like X-ray diffraction provides a comprehensive understanding of the material's solid-state structure. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mt.comspectroscopyonline.com These techniques are highly effective for identifying specific functional groups, which have characteristic vibrational frequencies. surfacesciencewestern.com FTIR and Raman are often complementary; a vibration that is strong in Raman may be weak in IR, and vice versa. spectroscopyonline.com

The azide functional group (N₃) possesses highly characteristic vibrational modes that serve as an excellent spectroscopic handle. The most prominent of these is the strong, sharp asymmetric stretching vibration (νₐₛ), which appears in a relatively clear region of the infrared spectrum, typically between 2100 and 2160 cm⁻¹. researchgate.netcas.cz This band is one of the most definitive ways to confirm the presence of the azide group in the NO2A-Azide structure.

A second, symmetric stretching vibration (νₛ) is also present, though it is typically weaker in the IR spectrum and appears at a lower frequency, around 1250-1330 cm⁻¹. mdpi.comscispace.com The exact positions of these bands can be influenced by the local molecular environment.

Table 2: Characteristic Vibrational Frequencies of the Azide Group This table summarizes experimentally observed and calculated frequency ranges for the key vibrational modes of organic azides.

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| Asymmetric Stretch (νₐₛ) | N=N=N stretch, strong intensity | 2100 - 2250 | FTIR, Raman | mdpi.comresearchgate.netscispace.com |

| Symmetric Stretch (νₛ) | N-N-N stretch, variable intensity | 1240 - 1330 | FTIR, Raman | mdpi.comcas.cz |

| Bending Mode (δ) | NNN bend | ~650 | FTIR, Raman | scispace.com |

The combination of FTIR and Raman spectroscopy can provide a complete vibrational profile of the NO2A-Azide molecule and its metal complexes. rsc.orgresearchgate.net Changes in the vibrational frequencies of the carboxylate groups upon metal binding, for instance, can provide further evidence of coordination.

X-ray Diffraction Techniques for Definitive Solid-State Structural Determination

For NO2A-Azide (trihydrochloride) or its metal complexes, growing a suitable single crystal allows for its analysis by XRD. The resulting data can generate a molecular model showing the exact arrangement of the macrocycle, the acetate arms, and the azide-functionalized chain. In the case of a metal complex, XRD reveals the precise coordination number and geometry of the metal ion, showing exactly how it is bound by the nitrogen and oxygen donor atoms of the NO2A ligand. This level of detail is critical for understanding the stability and properties of the complex and has been successfully applied to other azide-containing molecules. nih.gov36.112.18

Single-Crystal X-ray Analysis of NO2A-Azide (trihydrochloride) Derivatives and Metal Complexes

While specific crystallographic data for NO2A-Azide (trihydrochloride) or its direct metal complexes are not extensively available in published literature, analysis of structurally similar compounds provides valuable insights. For instance, X-ray diffraction studies on metal complexes of other functionalized 1,4,7-triazacyclononane-based ligands, such as DOTA and its derivatives, reveal detailed information about the metal's coordination environment. Typically, lanthanide ions complexed with such macrocycles exhibit high coordination numbers, commonly 8 or 9, where the ligand wraps around the metal ion, and additional coordination sites are occupied by solvent molecules or anions.

In the case of an azide-functionalized complex, XRD would be crucial for confirming the successful attachment of the azide moiety and determining its spatial orientation relative to the metal center and the macrocyclic frame. The analysis would reveal the coordination geometry, which is often a distorted square antiprism or a capped square antiprism for lanthanide complexes.

Table 1: Representative Crystallographic Parameters for a Related Azide-Containing Metal Complex Data for analogous compounds are presented due to the absence of specific published data for NO2A-Azide complexes.

| Parameter | Value for an Analogous Azide Complex | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | C2/c | Defines the symmetry elements within the unit cell. researchgate.net |

| Coordination Geometry | Distorted Trigonal Bipyramidal | Indicates the arrangement of ligand donor atoms around the central metal ion. researchgate.net |

| Metal-Azide Bond Length | ~2.0 - 2.2 Å | Provides evidence of direct coordination between the metal and the azide ligand. researchgate.net |

The structural data obtained from XRD is invaluable for interpreting the results from other spectroscopic methods and for designing new complexes with tailored properties.

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Complex Characterization

Electronic spectroscopy, encompassing both absorption (UV-Vis) and emission (luminescence or fluorescence) techniques, is a cornerstone for characterizing the photophysical properties of metal complexes, particularly those involving lanthanide ions. medipol.edu.trgatech.edu These methods are sensitive to the electronic structure of the complex and the coordination environment of the metal ion. bham.ac.uk

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For complexes of NO2A-Azide, the UV-Vis spectrum would be dominated by ligand-centered transitions. The macrocyclic structure and the azide group itself act as chromophores. The azide group in organic molecules typically shows a weak absorption band around 280-290 nm. nih.gov Upon coordination to a metal ion, shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can confirm complex formation. Furthermore, the introduction of a metal ion can give rise to charge-transfer bands, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), which provide further electronic structure information.

Emission Spectroscopy (Luminescence)

Luminescence spectroscopy is particularly powerful for characterizing lanthanide complexes. Lanthanide ions are known for their sharp, line-like emission bands and long luminescence lifetimes (from microseconds to milliseconds), which arise from f-f electronic transitions. nih.gov However, these transitions are often forbidden and result in weak light absorption.

To overcome this, chelating ligands like NO2A-Azide can function as an "antenna." The organic part of the ligand absorbs light efficiently (a ligand-centered π-π* transition) and transfers this energy to the central lanthanide ion, which then emits its characteristic light. This process is known as sensitized emission or the "antenna effect."

The azide group itself is known to be a strong quencher of lanthanide luminescence. nih.gov However, this property can be exploited in the design of "turn-on" luminescent probes. Research on analogous binuclear lanthanide complexes featuring an azide group has shown that the initial complex is essentially non-emissive. Upon chemical or biological reduction of the azide group to an amine, a highly emissive complex is formed. This "turn-on" response is due to the newly formed aniline (B41778) product being an effective antenna for sensitizing the lanthanide ion's luminescence. For a terbium (Tb³⁺) complex of this type, a luminescence quantum yield of 45% was reported after reduction, with excitation possible using visible light (488 nm). This demonstrates a significant increase in signal upon reaction of the azide moiety.

Table 2: Representative Spectroscopic Data for an Analogous Azide-Functionalized Lanthanide Complex Data for analogous compounds are presented due to the absence of specific published data for NO2A-Azide complexes.

| Property | Azide-Complex (Pre-reduction) | Amine-Complex (Post-reduction) | Reference |

|---|---|---|---|

| Excitation Wavelength (λex) | N/A (Essentially dark) | 488 nm | |

| Emission Wavelength (λem) | N/A (Essentially dark) | Green emission (characteristic of Tb³⁺) | |

| Luminescence Quantum Yield (Φ) | ~0% | 45% | |

| Luminescence Lifetime (τ) | Very short / Not reported | Millisecond range |

Computational Chemistry and Mechanistic Elucidation of No2a Azide Trihydrochloride Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic makeup of molecules. cuny.edu These methods are used to predict a wide array of properties, including molecular geometries, energies, and reactivity indices, which are essential for understanding the behavior of NO2A-Azide.

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be both accurate and computationally efficient for studying molecular systems. nih.gov In the context of NO2A-Azide, DFT is employed to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure. stackexchange.comopenreview.net This optimized geometry is the starting point for most other computational analyses.

DFT calculations also provide crucial energetic information, such as the total energy of the molecule, which speaks to its stability. ajol.info For NO2A-Azide and its metal complexes, comparing the energies of different conformations or binding modes can reveal the most favorable arrangements. ajol.info The accuracy of DFT for predicting geometries is generally high, with calculated bond lengths and angles often showing close agreement with experimental data where available. nih.gov Various combinations of density functionals and basis sets are benchmarked to ensure the chosen level of theory is appropriate for the system under study. acs.org

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -1578.345 | Hartree |

| EHOMO | -6.78 | eV |

| ELUMO | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. mdpi.comresearchgate.net Global reactivity indices, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), offer a broad overview of a molecule's reactive nature. mdpi.comgrowingscience.com For NO2A-Azide, these indices can predict its tendency to donate or accept electrons in a reaction. mdpi.com A high nucleophilicity index, for instance, would suggest that the azide (B81097) moiety is a strong electron donor, which is crucial for its intended "click" chemistry reactions. cuny.edu

Local reactivity indices provide more detailed, atom-specific information. Fukui functions (f(r)) and Parr functions are powerful tools for identifying the most reactive sites within a molecule. faccts.ded-nb.infoluisrdomingo.com The Fukui function, for example, indicates the change in electron density at a specific point when an electron is added or removed, thereby pinpointing the regions most susceptible to nucleophilic or electrophilic attack. faccts.descm.com For NO2A-Azide, analyzing these functions would reveal which of the azide's nitrogen atoms is the most nucleophilic and therefore the most likely to initiate the cycloaddition reaction with an alkyne. medcraveonline.com This site-specific information is invaluable for understanding and predicting the regioselectivity of the reactions it participates in. cuny.edumedcraveonline.com

Table 2: Conceptual DFT Reactivity Indices Note: This table is a conceptual representation. The values are for illustrative purposes to demonstrate the application of these indices to a molecule like NO2A-Azide.

| Index | Definition | Predicted Role for NO2A-Azide |

|---|---|---|

| Electronegativity (χ) | -μ = -(∂E/∂N)v | Moderate to High |

| Chemical Hardness (η) | (∂2E/∂N2)v | Moderate |

| Global Electrophilicity (ω) | μ2/2η | Moderate Electrophile |

| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Strong Nucleophile |

| Fukui Function (f-(r)) | ρN(r) - ρN-1(r) | Identifies sites for electrophilic attack |

| Fukui Function (f+(r)) | ρN+1(r) - ρN(r) | Identifies sites for nucleophilic attack (terminal nitrogens of azide) |

Beyond standard geometric and energetic data, computational chemistry allows for a deep analysis of the electronic structure to understand bonding patterns and weak interactions. The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, effectively mapping out chemical bonds and lone pairs in a chemically intuitive way. researchgate.netjussieu.frwikipedia.org An ELF analysis of NO2A-Azide would clearly delineate the covalent bonds within the chelator backbone and the characteristic bonding pattern of the azide group, providing a visual representation that aligns with Lewis structures. wikipedia.orgcdnsciencepub.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanics excels at describing the static electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic level. This is particularly important for flexible molecules like NO2A-Azide, whose shape and behavior can change significantly in different environments.

MD simulations are exceptionally well-suited for studying the complex interplay between a chelator, a metal ion, and the surrounding solvent molecules. nih.govchemrxiv.orgalanplewis.com By simulating NO2A-Azide in an explicit solvent like water, researchers can observe its conformational flexibility, identifying the most populated shapes it adopts in solution. nih.gov When a metal ion is introduced, the simulation can model the entire binding process: the initial encounter, the displacement of solvent molecules, and the final formation of the coordination complex. chemrxiv.orgresearchgate.net These simulations can predict key properties such as coordination numbers and the average distances between the metal ion and the chelator's donor atoms, which can be compared with experimental data. nih.gov Running simulations in different environments (e.g., aqueous vs. organic) can shed light on how solvent properties impact the stability and structure of the metal complex.

Computational Studies of Reaction Pathways and Mechanisms

A primary goal of computational chemistry is to elucidate the step-by-step mechanism of chemical reactions. cuny.edunih.gov For NO2A-Azide, this involves studying its participation in the azide-alkyne cycloaddition, a cornerstone of "click" chemistry. researchgate.net Computational methods can map out the entire reaction pathway, from reactants to products, by identifying and characterizing the transition states—the high-energy intermediates that represent the bottleneck of the reaction. acs.orgchemrxiv.org

By calculating the energy barriers associated with these transition states, researchers can predict reaction rates and understand the factors that control the reaction's efficiency and selectivity. nih.gov For the reaction of NO2A-Azide, computational studies can confirm whether the reaction proceeds through a concerted mechanism (all bonds forming at once) or a stepwise one. researchgate.net Furthermore, these studies can explain the observed regioselectivity, for example, why one particular triazole isomer is formed preferentially over another. cuny.edumedcraveonline.com This mechanistic insight is critical for optimizing reaction conditions and for designing new chelators with improved reactive properties. chemrxiv.org

Transition State Analysis for Azide-Involving Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the transition states of reactions involving azide groups. By calculating the geometries and energies of these transient structures, researchers can predict reaction pathways and understand the factors governing reactivity.

For instance, in the thermal decomposition of azides, computational studies using methods like Complete Active Space Self-Consistent Field (CASSCF) have shown that the reaction can proceed through a stepwise mechanism involving the formation of a nitrene intermediate. researchgate.net The activation barrier for such a decomposition is dependent on the breaking of the N-N2 bond and, in some cases, the formation of new bonds with adjacent functional groups. researchgate.net

In the context of cycloaddition reactions, such as the azide-alkyne cycloaddition (click chemistry), transition state analysis helps in understanding the reaction kinetics. For strain-promoted azide-alkyne cycloadditions (SPAAC), DFT calculations have revealed that the accelerated reaction rates are due to a lower energy requirement for distorting the azide and the strained alkyne into the transition-state geometry. nih.govnih.gov

Key findings from transition state analyses of azide reactions include:

Decomposition Mechanisms: The thermal decomposition of azides like methyl azide is predicted to be a two-step process via a singlet nitrene intermediate. researchgate.net

Activation of Azide: In transition metal-catalyzed reactions, theoretical and experimental results suggest that the metal ion activates the azide group rather than the other reactant, such as a nitrile. sioc-journal.cn

Concerted vs. Stepwise Mechanisms: DFT calculations on azide thermolysis and subsequent reactions like indole (B1671886) formation have suggested concerted transition states over previously proposed nitrene intermediates in specific cases. rsc.org

Table 1: Computational Methods in Azide Reaction Analysis

| Reaction Type | Computational Method | Key Insights |

| Thermal Decomposition | CASSCF/CAS/MP2 | Stepwise mechanism via nitrene intermediate researchgate.net |

| Strain-Promoted Cycloaddition | DFT (B3LYP) | Lower distortion energy in transition state nih.gov |

| Metal-Catalyzed Cycloaddition | DFT | Metal ion activates the azide group sioc-journal.cn |

| Azide Thermolysis/Indole Synthesis | DFT | Suggests concerted transition states rsc.org |

Computational Insights into Chelation-Assisted Reaction Mechanisms

The presence of a chelating moiety, such as the NO2A backbone, can significantly influence the mechanism and kinetics of reactions involving the azide group. Computational studies provide a window into how this chelation assistance operates at a molecular level.

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, chelating azides exhibit high reactivity. mdpi.com Kinetic and computational studies have elucidated several key aspects of this enhancement:

Pre-equilibrium Complexation: The interaction between the copper ion (in either +1 or +2 oxidation state) and the chelating azide occurs in a rapid pre-equilibrium step before the formation of the catalytically active copper(I)-acetylide. nih.govnih.gov

Bimetallic Catalysis: Both experimental and computational results support the involvement of two copper centers in the catalytic cycle. nih.govnih.gov

Role of Copper Centers: It is proposed that in a dinuclear copper species, one center acts as a Lewis acid to increase the electrophilicity of the azide group, while the other functions as a two-electron reducing agent. nih.govnih.gov This suggests that a mixed-valence (+1 and +2) dinuclear copper species could be a highly efficient catalyst. nih.govnih.gov

X-ray crystal structures of chelating azides with copper(II) acetate (B1210297) have provided structural evidence for the proposed mechanistic synergy, highlighting the involvement of a bimetallic pathway. nih.govnih.gov In some cases, the chelation of the metal by another part of the molecule, such as a pyridine (B92270) nitrogen, can lead to catalyst deactivation. acs.org

Table 2: Key Mechanistic Features of Chelation-Assisted CuAAC

| Mechanistic Aspect | Description | Supporting Evidence |

| Fast Pre-equilibrium | Rapid complexation of Cu ion with the chelating azide prior to acetylide formation. | Kinetic studies nih.govnih.gov |

| Bimetallic Pathway | Involvement of two copper centers in the catalytic cycle. | Kinetic and computational data nih.govnih.gov |

| Mixed-Valence Catalyst | A proposed highly efficient dinuclear copper species with +1 and +2 oxidation states. | Mechanistic modeling nih.govnih.gov |

| Lewis Acid Activation | One copper center enhances the electrophilicity of the azide group. | Mechanistic proposal nih.govnih.gov |

Prediction of Site- and Regioselectivity in Cycloaddition Reactions

Computational chemistry is a powerful tool for predicting the outcome of cycloaddition reactions where multiple isomers can be formed. For 1,3-dipolar cycloadditions involving azides, DFT calculations can accurately predict site- and regioselectivity.

The regioselectivity of these reactions can be rationalized using several theoretical frameworks:

Frontier Molecular Orbital (FMO) Theory: While useful for qualitative predictions, FMO theory alone is sometimes insufficient to explain the observed regioselectivity, especially when electron-donating and -accepting substituents are present. arkat-usa.org

Conceptual DFT: This approach uses global and local reactivity indices to predict selectivity. mdpi.com The electrophilicity and nucleophilicity indices, along with local indices like Fukui functions and Parr functions, can measure the reactivity of specific molecular sites and rank the energy of different reaction pathways. mdpi.comresearchgate.net The most favorable reaction path often involves the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.netmedcraveonline.com

Activation Energy Differences: The ratio of regioisomers is determined by the difference in the Gibbs free energies of the transition states leading to each isomer. unimi.it DFT calculations can compute these energy differences with reasonable accuracy, allowing for a semi-quantitative prediction of isomer ratios. arkat-usa.orgmdpi.com For example, a difference of just 6.7 kJ/mol in reaction barriers can lead to a 9:1 isomer ratio at 70 °C. mdpi.com

Studies have shown that for azide-alkyne cycloadditions, DFT methods can predict regioselectivity in good agreement with experimental results. medcraveonline.com However, achieving high accuracy (e.g., predicting isomer ratios with less than 1-2% error) remains computationally demanding. mdpi.comunimi.it

Table 3: Theoretical Approaches for Predicting Regioselectivity

| Theoretical Approach | Key Concepts | Application in Azide Cycloadditions |

| Frontier Molecular Orbital (FMO) Theory | Considers interactions between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Provides qualitative predictions of the major regioisomer. arkat-usa.org |

| Conceptual DFT | Uses global (electrophilicity, nucleophilicity) and local (Fukui, Parr functions) reactivity indices. | Predicts the most favorable reaction sites and pathways. mdpi.comresearchgate.net |

| Transition State Energy Calculations | Computes the Gibbs free energy difference between regioisomeric transition states. | Allows for quantitative prediction of isomer ratios. unimi.it |

In Silico Approaches for Rational Ligand Design and Optimization of Chelator Performance

Computational methods are increasingly vital for the rational design of new ligands and the optimization of chelator performance. kallipos.gr In silico approaches, such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies, accelerate the discovery and refinement of molecules with desired properties. nih.govsingidunum.ac.rsmdpi.com

For chelators like NO2A-Azide, these computational tools can be used to:

Design Novel Chelators: By understanding the structural requirements for stable metal chelation, new ligands can be designed in silico. For example, new members of the picolinate-arm-based ligand family have been designed to accommodate various radioisotopes. acs.org

Optimize Chelator Properties: Computational analysis can predict how modifications to the chelator structure will affect its properties, such as metal affinity, stability, and pharmacokinetic profile. This allows for the targeted synthesis of improved chelators.

Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify promising candidates for synthesis and experimental testing. nih.govsingidunum.ac.rs This significantly reduces the time and cost associated with drug and diagnostic agent development.

Peptide-Directed Ligand Design: In silico covalent docking can be used to identify small molecule fragments that can bind to a target protein, complementing experimental approaches. nih.gov This has been shown to be a highly efficient method for discovering new bioactive compounds. nih.gov

The ultimate goal of these in silico approaches is to predict the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of new compounds, thereby improving the success rate of drug and chelator development. d-nb.info

Table 4: In Silico Tools for Ligand Design and Optimization

| In Silico Approach | Application | Example |

| Molecular Docking | Predicts the binding orientation of a ligand to a target. | Identifying fragments to restore peptide binding. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-target complexes. d-nb.info |

| Virtual Screening | Computationally screens large libraries of compounds. | Identifying new potential anti-tubercular agents. nih.gov |

| QSAR | Relates chemical structure to biological activity. | Modifying compounds to improve bioactivity. nih.gov |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. | Guiding the rational development of drug candidates. d-nb.info |

Future Research Trajectories and Interdisciplinary Outlook for No2a Azide Trihydrochloride

Development of Advanced NO2A-Azide Derivatives with Tailored Coordination Properties

The core utility of NO2A-Azide lies in its ability to stably chelate radionuclides. Future research will focus on rationally designing derivatives with precisely tuned coordination properties to enhance stability, selectivity, and kinetic profiles for specific metal ions. The modification of the macrocyclic backbone or the acetate (B1210297) pendant arms can significantly influence the chelator's performance.

Key research avenues include:

Modifying Macrocyclic Rigidity: Introducing substituents onto the triazacyclononane ring can alter its conformational flexibility. Increased rigidity can lead to a higher pre-organization of the chelating arms, potentially increasing the thermodynamic stability and kinetic inertness of the resulting metal complex.

Altering Pendant Arm Functionality: Replacing the acetate arms with other coordinating groups, such as phosphonate (B1237965) or phenolate (B1203915) moieties, can change the electronic properties and the preferred coordination geometry of the chelator. This allows for fine-tuning the selectivity for different metal ions (e.g., enhancing affinity for Ga³⁺ over Cu²⁺ or vice-versa).

Introducing Additional Donor Groups: The synthesis of derivatives where the azide-bearing linker itself contains additional donor atoms could create hexadentate or even heptadentate chelators. This increase in denticity generally leads to more stable metal complexes, which is critical for in vivo applications to prevent the release of toxic free radionuclides.

The goal of these modifications is to create a portfolio of NO2A-Azide derivatives, each optimized for a specific radionuclide and application, moving beyond a one-size-fits-all approach.

Table 1: Potential Structural Modifications of NO2A-Azide and Their Desired Impact on Coordination Properties

| Structural Modification | Targeted Region | Anticipated Effect on Coordination Properties | Potential Radionuclide Application |

|---|---|---|---|

| Introduction of a methyl group | Macrocyclic ring backbone | Increased structural rigidity, enhanced kinetic inertness of the complex. | ⁶⁸Ga for PET Imaging |

| Replacement of acetate with phosphonate arms | Pendant coordinating arms | Altered hard/soft acid-base character, improved stability for oxophilic metals. | ⁸⁹Zr for PET Imaging |

| Extension of linker with ether chain | Azide-bearing side chain | Increased hydrophilicity, modified pharmacokinetic profile of the conjugate. | ¹⁷⁷Lu for Radiotherapy |

Exploration of Novel Bioorthogonal Reaction Modalities for Expanded Applications